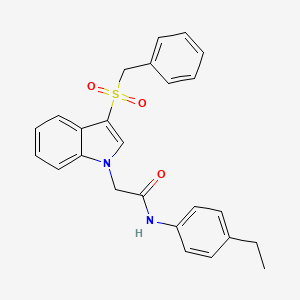
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The benzylsulfonyl group attached to the indole ring could potentially make this compound a good leaving group in certain reactions . The presence of the acetamide group suggests that this compound might have some biological activity, as many drugs and bioactive molecules contain this functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, benzylsulfonyl group, and acetamide group would all contribute to the overall structure. The indole ring is aromatic, which means it is particularly stable and may influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzylsulfonyl group could potentially make this compound a good leaving group in certain reactions . The acetamide group might also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role .Applications De Recherche Scientifique
Antimicrobial Activity : Some derivatives of N-substituted acetamides, closely related to the compound , have shown significant antimicrobial activity. This includes activity against both Gram-negative and Gram-positive bacteria, suggesting potential applications in the development of new antimicrobial agents (Khalid et al., 2016).
Tubulin Polymerization Inhibition and Anticancer Properties : Derivatives of benzenesulfonamidoacetamides, which include structures similar to the compound of interest, have been identified as novel tubulin polymerization inhibitors. They show significant cytotoxicity against various cancer cells, including multi-drug-resistant strains, and have been effective in inhibiting tumor growth in animal models. This suggests potential applications in cancer therapy (Liu et al., 2012).
Antimalarial and Potential COVID-19 Applications : Certain sulfonamide derivatives, structurally similar to the compound , have demonstrated excellent antimalarial activity. Additionally, these compounds have been studied for their potential use in treating COVID-19, showing promising results in computational studies and molecular docking analyses (Fahim & Ismael, 2021).
Enzyme Inhibition for Diabetes and Alzheimer's Treatment : Compounds with acetamide moieties have been researched for their enzyme inhibitory activities. These include inhibition of α-glucosidase, an enzyme relevant in diabetes treatment, and acetylcholinesterase, which is a target in Alzheimer's disease therapy (Abbasi et al., 2019).
Antioxidant Properties : Acetamide derivatives have shown considerable antioxidant activities. This includes scavenging of free radicals and metal chelation, indicating their potential use in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-2-19-12-14-21(15-13-19)26-25(28)17-27-16-24(22-10-6-7-11-23(22)27)31(29,30)18-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMGNDAVXILMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

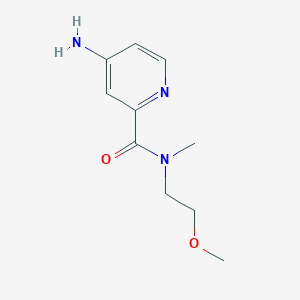
![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)
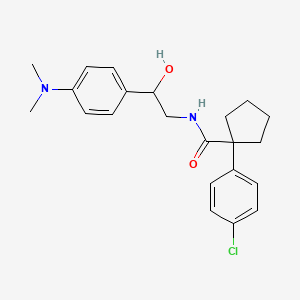
![4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2478339.png)
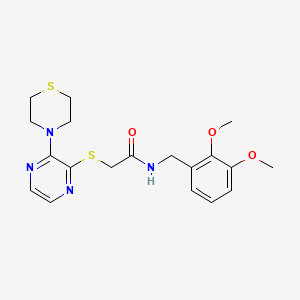
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478342.png)
![3-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2478343.png)
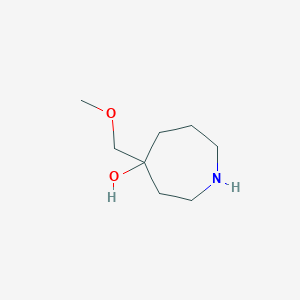

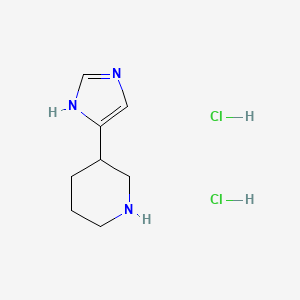

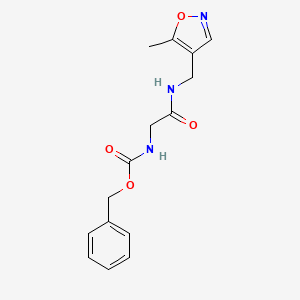

![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)